molecular formula C12H13F2NO3 B2579459 3,4-difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide CAS No. 1914479-30-3

3,4-difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide

Cat. No. B2579459
CAS RN: 1914479-30-3
M. Wt: 257.237
InChI Key: IHSDCIMCRKBYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that has been developed through a specific synthesis method, and its mechanism of action has been studied in great detail.

Scientific Research Applications

Pharmaceutical Drug Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceutical drugs. Its structure is particularly useful in creating molecules with potential therapeutic effects. For instance, derivatives of tetrahydrofuran, a core component of this compound, are key intermediates in the production of antiviral drugs like amprenavir and fosamprenavir , which are used in the treatment of HIV .

Development of Chemotherapy Agents

The hydroxytetrahydrofuran moiety within the compound can be utilized to synthesize chemotherapy agents. It has been used in the development of cisplatin analogs, which are compounds similar to the well-known chemotherapy drug cisplatin. These analogs are designed to interact with DNA in cancer cells, potentially leading to new treatments .

Antiviral Research

The compound’s derivatives have shown promise in antiviral research. For example, indole derivatives, which share a similar structural motif, have been found to possess antiviral properties. This suggests that the compound could be modified to enhance its efficacy against various viral infections .

Anti-inflammatory Applications

Compounds with a benzamide moiety, such as 3,4-difluoro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide, have been explored for their anti-inflammatory properties. By modifying the core structure, researchers can develop new molecules that may serve as potent anti-inflammatory agents .

Anticancer Activity

The structural flexibility of this compound allows for the creation of derivatives that could exhibit anticancer activity. The presence of the difluoro and benzamide groups provides a platform for binding to specific proteins or DNA sequences within cancer cells, which could lead to targeted cancer therapies .

Neurological Disorder Treatment

Benzamide derivatives are also being studied for their potential applications in treating neurological disorders. The compound’s ability to cross the blood-brain barrier makes it a candidate for the development of drugs targeting brain-related conditions .

properties

IUPAC Name

3,4-difluoro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO3/c13-9-2-1-8(5-10(9)14)11(16)15-6-12(17)3-4-18-7-12/h1-2,5,17H,3-4,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSDCIMCRKBYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.